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Compound of Interest

Compound Name: Senecionine N-oxide-D3

Cat. No.: B1163188

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecionine N-oxide is a naturally occurring pyrrolizidine alkaloid (PA) found in numerous plant
species worldwide, particularly in the Senecio genus.[1] While PA N-oxides are generally
considered less toxic than their parent tertiary amine alkaloids, they can be reduced back to
their toxic forms in the gastrointestinal tract and liver, posing a significant health risk to humans
and livestock.[2] This technical guide provides a comprehensive overview of the toxicological
profile of Senecionine N-oxide, summarizing available quantitative data, outlining experimental
methodologies, and visualizing key toxicological pathways.

Chemical and Physical Properties
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Property Value Reference
Chemical Formula C1sH25NOe [1]
Molar Mass 351.39 g/mol [1]
CAS Number 13268-67-2 [1]
Appearance Solid [3]

Soluble in DMF (5 mg/ml),
B DMSO (2 mg/ml), Ethanol (1
Solubility [3]
mg/ml), and PBS (pH 7.2, 0.1

mg/ml)

Toxicokinetics and Metabolism

Following ingestion, Senecionine N-oxide can be absorbed from the gastrointestinal tract. A
crucial step in its toxicity is the reduction to its parent tertiary amine, senecionine, which can be
carried out by gut microbiota and liver enzymes.[2] Senecionine is then metabolized in the liver
via three main pathways: N-oxidation, hydrolysis, and oxidation.[3] While N-oxidation and
hydrolysis are considered detoxification pathways leading to excretable products, the oxidative
pathway is responsible for its toxicity.[3]

The toxic pathway involves the desaturation of the pyrrolizidine core by cytochrome P450
(CYP) monooxygenases to form a highly reactive pyrrolic ester.[3] This electrophilic metabolite
can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity,
genotoxicity, and carcinogenicity.[2][3] It can also be detoxified by conjugation with glutathione
(GSH).[3]

Metabolic Activation Pathway
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Metabolic activation of Senecionine N-oxide to toxic pyrrolic esters.

Toxicological Data

Limited quantitative toxicological data are available specifically for Senecionine N-oxide. Most
studies focus on the parent compound, senecionine.

Acute Toxicity
Endpoint Value Species Route Reference
LDso 85 mg/kg Rat Oral [31[4]
LDso 33 mg/kg Rat Intraperitoneal [3]

Subchronic, Reproductive, and Developmental Toxicity

Specific No-Observed-Adverse-Effect-Level (NOAEL) and Lowest-Observed-Adverse-Effect-
Level (LOAEL) values for Senecionine N-oxide from subchronic, reproductive, or
developmental toxicity studies are not readily available in the public domain. However, studies
on the parent compound, senecionine, and extracts containing it have shown reproductive and
developmental effects. For instance, a methanol extract of Senecio vulgaris containing
senecionine and senecionine N-oxide significantly decreased the number of normal fetuses in
pregnant rats when administered orally on days 1-10 postcoitum.[5] In a chick embryotoxicity
screening test (CHEST), senecionine N-oxide showed no effect at doses up to 100
micrograms, while its parent compound, senecionine, showed embryotoxicity at 3-30
micrograms.[6][7]
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Mechanism of Toxicity

The primary mechanism of toxicity for Senecionine N-oxide is its conversion to senecionine and
subsequent metabolic activation to reactive pyrrolic esters. These electrophilic metabolites can
alkylate cellular macromolecules, leading to a cascade of toxic effects.

Genotoxicity and Carcinogenicity

The formation of DNA adducts by the pyrrolic metabolites of senecionine is the basis for its
genotoxic and carcinogenic properties.[3] Rodent studies have demonstrated that senecionine
can induce tumor formation in various organs, including the liver, lungs, and gastrointestinal
tract.[3]

Hepatotoxicity

Hepatotoxicity is a hallmark of pyrrolizidine alkaloid poisoning. The covalent binding of pyrrolic
metabolites to liver proteins disrupts cellular function and leads to hepatocellular necrosis,
veno-occlusive disease, and liver failure.[3]

Apoptosis

Studies on the parent compound, senecionine, indicate the involvement of the mitochondrial
pathway of apoptosis in its cytotoxicity. This pathway is likely relevant for Senecionine N-oxide
following its conversion to senecionine. The proposed mechanism involves the degradation of
the anti-apoptotic protein Bcl-xL, leading to the release of cytochrome ¢ from the mitochondria
and subsequent activation of caspases-9 and -3.[8]
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Proposed mitochondrial-mediated apoptotic pathway induced by senecionine.
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Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Senecionine N-oxide are not
widely published. However, standardized methods, such as those outlined by the Organisation
for Economic Co-operation and Development (OECD), are typically employed. Below are
general outlines for relevant assays.

In Vivo Toxicity Studies (General Principles based on
OECD Guidelines)

o Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408): This study is designed
to provide information on the possible health hazards arising from repeated exposure over a
prolonged period.[3][4][9]

o Test System: Typically rats, with at least 10 males and 10 females per dose group.

o Dose Levels: At least three dose levels plus a control group. The highest dose should
induce toxicity but not death.

o Administration: Daily oral administration (gavage, diet, or drinking water) for 90 days.

o Observations: Daily clinical observations, weekly body weight and food/water consumption
measurements.

o Endpoints: Hematology, clinical biochemistry, urinalysis, gross necropsy, and
histopathology of major organs. This study can provide a No-Observed-Adverse-Effect
Level (NOAEL).[10]

o Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity
Screening Test (OECD 422): This study provides information on general systemic toxicity as
well as effects on male and female reproductive performance.[2][11][12]

o Test System: Rats, with at least 10 males and 10 females per dose group.

o Dosing Period: Males are dosed for a minimum of four weeks (including a 2-week pre-
mating period) and females are dosed throughout the study (approximately 54 days).[11]
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o Endpoints: In addition to the endpoints in OECD 408, this study includes evaluation of
mating performance, fertility, pregnancy outcomes, and offspring viability and growth.

o Prenatal Developmental Toxicity Study (OECD 414): This study is designed to assess the
potential adverse effects on the pregnant female and the developing embryo and fetus.[13]
[14]

o Test System: Typically rats or rabbits, with at least 20 pregnant females per group.
o Dosing Period: From implantation to the day before scheduled cesarean section.

o Endpoints: Maternal clinical signs, body weight, and food consumption. Fetal evaluations
include viability, body weight, and external, visceral, and skeletal examinations for
malformations.

In Vitro Genotoxicity Assays (General Principles)

o Bacterial Reverse Mutation Test (Ames Test - OECD 471): This test uses amino acid-
requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

o Principle: The test substance is incubated with the bacterial strains in the presence and
absence of a metabolic activation system (S9 mix from rat liver). Mutagenic substances
will cause the bacteria to revert to a state where they can synthesize the required amino
acid and thus grow on a minimal medium.

o Procedure: A general procedure involves exposing the bacterial strains to various
concentrations of the test substance, plating on minimal agar plates, and counting the
number of revertant colonies after incubation.

Analytical Methodology: Quantification in Biological
Matrices (General Protocol)

The following provides a general workflow for the quantification of Senecionine N-oxide in rat
plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-
MS/MS), based on methods for similar compounds.[15][16]
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General workflow for the quantification of Senecionine N-oxide in rat plasma.
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e Sample Preparation:

o

To a plasma sample, add an appropriate internal standard.

[¢]

Precipitate proteins by adding a solvent like methanol or acetonitrile.

o

Centrifuge to pellet the precipitated proteins.

[e]

Transfer the supernatant to a new tube and evaporate to dryness.

(¢]

Reconstitute the residue in the initial mobile phase.

[¢]

Centrifuge again to remove any remaining particulates.

o

Transfer the supernatant to an autosampler vial for injection.
e UPLC-MS/MS Conditions (Example):
o Column: A reverse-phase C18 column.

o Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic
acid.

o lonization: Electrospray ionization in positive mode (ESI+).

o Detection: Multiple Reaction Monitoring (MRM) mode for specific and sensitive
guantification of the analyte and internal standard.

Conclusion

Senecionine N-oxide, while less acutely toxic than its parent alkaloid, poses a significant
toxicological risk due to its in vivo reduction to senecionine. The primary mechanism of toxicity
involves metabolic activation to highly reactive pyrrolic esters that damage cellular
macromolecules, leading to hepatotoxicity, genotoxicity, and carcinogenicity. The induction of
apoptosis via the mitochondrial pathway appears to be a key event in its cytotoxicity. A
significant lack of publicly available data on the chronic, reproductive, and developmental
toxicity of Senecionine N-oxide, including NOAEL and LOAEL values, highlights the need for
further research to fully characterize its risk to human and animal health. The methodologies
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and pathways described in this guide provide a framework for researchers and drug
development professionals to approach the toxicological evaluation of this and other
pyrrolizidine alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Toxicological Profile of Senecionine N-oxide: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1163188#toxicological-profile-of-senecionine-n-
oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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